Peptide T (TFA)

HIV Entry Inhibition CCR5 Antagonist Potency Receptor Binding Assay

Peptide T (TFA), chemically an octapeptide trifluoroacetate salt with the sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT) , is derived from the V2 region of the HIV-1 envelope glycoprotein gp120. It functions as a ligand for the CD4 receptor and a potent entry inhibitor that selectively targets the CCR5 chemokine co-receptor over CXCR4.

Molecular Formula C37H56F3N9O18
Molecular Weight 971.9 g/mol
Cat. No. B12429715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide T (TFA)
Molecular FormulaC37H56F3N9O18
Molecular Weight971.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14-,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1
InChIKeyKECACQNLYDHUJS-JSRGMCSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide T (TFA): High-Purity Research-Grade HIV Entry Inhibitor Peptide


Peptide T (TFA), chemically an octapeptide trifluoroacetate salt with the sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT) [1], is derived from the V2 region of the HIV-1 envelope glycoprotein gp120. It functions as a ligand for the CD4 receptor and a potent entry inhibitor that selectively targets the CCR5 chemokine co-receptor over CXCR4 [2]. The TFA salt form is a standard for synthetic peptides, enhancing initial solubility and handling during reconstitution for in vitro applications.

Peptide T (TFA): Why Alternative Salt Forms or Analogs Are Not Interchangeable


Interchanging Peptide T (TFA) with its free base, acetate salt, or the protease-resistant analog DAPTA without validation can compromise experimental outcomes. The TFA counterion influences peptide solubility, stability, and net peptide content, potentially affecting assay performance compared to other salt forms. Furthermore, structural modifications such as the D-alanine substitution in DAPTA, while conferring protease resistance and equipotent receptor binding, alter the compound's molecular profile and pharmacokinetic behavior. Direct substitution with other CCR5 antagonists like Maraviroc is invalid due to fundamentally different mechanisms (allosteric small molecule inhibition vs. peptidic gp120-CD4 binding blockade) and distinct potency profiles at the receptor level, as evidenced by the comparative data below.

Peptide T (TFA) Quantified Differentiation Evidence for Procurement Decisions


CCR5 Binding Affinity: Peptide T (TFA) vs. Maraviroc

Peptide T (TFA) demonstrates a sub-nanomolar binding affinity for the CCR5 co-receptor, which is significantly more potent than the FDA-approved small molecule CCR5 antagonist Maraviroc in comparable in vitro binding assays. Specifically, Peptide T (TFA), reported as DAPTA in the literature, inhibits CD4-dependent binding of gp120 Bal to CCR5 with an IC50 of 0.06 nM [1], whereas Maraviroc antagonizes MIP-1α binding with an IC50 of 3.3 nM [2].

HIV Entry Inhibition CCR5 Antagonist Potency Receptor Binding Assay

Chemotaxis Inhibition: Peptide T (TFA) Selectivity for CCR5 vs. CXCR4 Pathways

Peptide T (TFA) exhibits functional selectivity by potently inhibiting monocyte chemotaxis mediated by the CCR5-specific chemokine MIP-1β, while demonstrating no inhibitory effect on chemotaxis driven by the CXCR4-specific ligand SDF-1α. This is in contrast to broader chemokine inhibitors. In a standard chemotaxis assay, Peptide T at 10^-9 M suppressed MIP-1β-induced chemotaxis, whereas chemotaxis to SDF-1α was unaffected [1]. This is consistent with data showing Peptide T selectively inhibits HIV replication using CCR5 compared to CXCR4 [2].

Chemotaxis Assay CCR5 Selectivity Monocyte Migration

Stability and Storage Profile of Peptide T (TFA) Lyophilized Powder

The TFA salt form of Peptide T is supplied as a lyophilized powder, providing a well-defined stability profile for long-term storage. According to vendor technical datasheets, this formulation is stable for 3 years when stored at -20°C in powder form, and for 2 years at 4°C . This stability data is crucial for laboratory inventory planning and ensures consistent performance across long-term studies, in contrast to reconstituted solutions which are only stable for 1 month at -20°C.

Peptide Stability Storage Conditions Lyophilized Powder

Clinical Neurocognitive Effect: Peptide T vs. Placebo in a Randomized Controlled Trial

In a double-blind, placebo-controlled trial of intranasal Peptide T (DAPTA) in HIV-positive patients with cognitive impairment, a pre-specified subgroup analysis revealed a statistically significant cognitive benefit. Patients with a baseline global deficit score of at least 0.5 who received Peptide T showed overall cognitive improvement, whereas deterioration was more common in the placebo group (P = 0.02) [1]. This human data distinguishes Peptide T from many in vitro CCR5 antagonists lacking clinical validation in this specific neurocognitive context.

HIV-Associated Neurocognitive Disorder Randomized Controlled Trial Cognitive Improvement

Protease Resistance: DAPTA (D-Ala1-Peptide T-Amide) vs. Native Peptide T

The structural analog DAPTA (D-Ala1-Peptide T-Amide), which contains a D-alanine substitution at the N-terminus and a C-terminal amide, is explicitly designed to be protease-resistant, unlike the native Peptide T sequence. This modification confers increased metabolic stability and a longer in vivo half-life [1]. Consequently, DAPTA is the form that advanced to Phase II clinical trials [1], while native Peptide T (TFA) is more suitable for in vitro applications where protease degradation is not a primary concern.

Peptide Stability Protease Resistance In Vivo Half-Life

Peptide T (TFA): High-Impact Research Applications Based on Quantified Evidence


In Vitro Characterization of CCR5-Mediated HIV Entry and gp120-Induced Neurotoxicity

Peptide T (TFA) is ideally suited for in vitro studies requiring potent and selective blockade of the gp120-CCR5 interaction. Its sub-nanomolar IC50 (0.06 nM) for inhibiting gp120 binding to CCR5 [1] makes it a high-sensitivity tool for dissecting CCR5-dependent signaling pathways in primary macrophages, T-cells, and relevant cell lines (e.g., MAGI, HOS-CCR5). It is particularly valuable in co-culture models of HIV neurotoxicity where selective inhibition of CCR5-mediated chemotaxis and neurotoxin release is required [2].

Mechanistic Studies of Monocyte and T-Cell Chemotaxis

The selective inhibition of MIP-1β/CCR5-driven chemotaxis, without affecting SDF-1α/CXCR4-mediated migration [3], positions Peptide T (TFA) as a precise pharmacological tool for studying leukocyte trafficking. It allows researchers to isolate the contribution of the CCR5 axis to monocyte recruitment in in vitro models of inflammation or viral pathogenesis, without confounding off-target effects on the CXCR4 pathway.

Validation and Positive Control in HIV-Associated Neurocognitive Disorder (HAND) Research

Given the documented cognitive improvement in a subgroup of HIV+ patients with baseline deficits in a randomized placebo-controlled trial [4], Peptide T (TFA) serves as a validated reference compound for preclinical models of HAND. Its use can help benchmark the efficacy of novel neuroprotective or anti-inflammatory interventions aimed at mitigating gp120-mediated CNS damage in cell-based and animal models.

Comparative Pharmacology Studies of Peptide Salt Forms and Analogs

The well-characterized differences between Peptide T (TFA), Peptide T acetate, and the protease-resistant DAPTA analog provide a model system for studying the impact of counterions and structural modifications on peptide stability, solubility, and bioactivity. Researchers can use Peptide T (TFA) as a reference to systematically investigate how TFA versus acetate salts influence peptide behavior in specific assay buffers or cell culture conditions.

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